Chlorure de gadolinium

Vue d'ensemble

Description

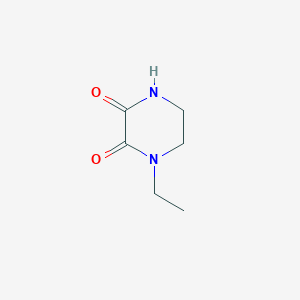

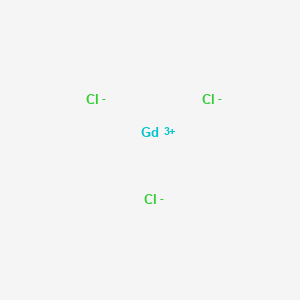

Gadolinium chloride is a gadolinium salt where the gadolinium is in its trivalent form, Gd^3+. It is used in various applications, including as a contrast agent in magnetic resonance imaging (MRI) and in scientific research for its unique chemical and physical properties. Gadolinium has been the subject of research due to its potential neurotoxic effects, particularly when free inorganic gadolinium ions are released in patients with kidney disease . The chemistry of gadolinium is complex and involves various interactions with ligands and other chemical species .

Synthesis Analysis

Gadolinium chloride can be used as a starting material for the synthesis of various gadolinium compounds. For instance, a layered gadolinium hydroxychloride (LGdH) was synthesized from an aqueous solution of GdCl3.6H2O, which crystallizes in the orthorhombic structure and can disperse into a stable colloidal nanosheet in an aqueous medium . Additionally, gadolinium phosphate neutron absorbers were synthesized by reacting gadolinium chloride with phosphoric acid, leading to the formation of GdPO4 with a monazite crystal structure upon calcination . Gadolinium hexaboride nanotubes were also synthesized electrochemically in a chloride-fluoride melt using GdCl3 as a precursor .

Molecular Structure Analysis

The molecular structure of gadolinium compounds synthesized from gadolinium chloride varies depending on the synthesis conditions and the reactants used. For example, the LGdH synthesized from GdCl3.6H2O has an orthorhombic crystal structure . The GdPO4 formed from the reaction with phosphoric acid has a monazite crystal structure, which is stable up to high temperatures . The gadolinium hexaboride nanotubes synthesized electrochemically have a unique tubular structure .

Chemical Reactions Analysis

Gadolinium chloride reacts with various ligands to form different gadolinium complexes. For instance, gadolinium(III) complexes with dicarboxylate ligands were prepared, resulting in structures with two- and three-dimensional networks . Gadolinium also forms complexes with nitronyl and imino nitroxide free radicals, which exhibit interesting magnetic and optical properties . The reactivity of gadolinium chloride is also evident in the synthesis of gadolinium carboxylates with trichloroacetic acid, leading to dimeric and tetrameric structures .

Physical and Chemical Properties Analysis

Gadolinium chloride and its derivatives exhibit a range of physical and chemical properties. The colloidal aqueous suspensions of LGdH show potential as MRI contrast agents due to their stability and relaxometry analysis . The neutron absorber GdPO4 is chemically stable and water-insoluble, making it suitable for inclusion in spent nuclear fuel canisters . Gadolinium complexes with dicarboxylate ligands display magnetic properties that vary with temperature, showing weak ferromagnetic or antiferromagnetic interactions . The electrosynthesis of gadolinium hexaboride nanotubes reveals the potential for creating materials with unique electronic properties .

Applications De Recherche Scientifique

Agent de contraste en imagerie par résonance magnétique (IRM)

Le chlorure de gadolinium est utilisé comme ion central dans les chélates pour les agents de contraste en IRM. Le cation trivalent du gadolinium (Gd^3+) possède des propriétés qui améliorent le contraste dans les scans IRM, ce qui le rend précieux en imagerie médicale . Cependant, il est crucial d’utiliser des formes chélatées pour éviter la toxicité.

Études de toxicité hépatocellulaire et splénique

Dans la recherche scientifique, le this compound a été injecté à des animaux pour étudier ses effets toxiques sur le foie et la rate. Cela a conduit à l’observation de dépôts de phosphate de calcium de gadolinium dans les tissus, fournissant des informations sur le comportement du composé dans les systèmes biologiques .

Synthèse de nanoparticules

Le this compound sert de précurseur dans la synthèse de nanoparticules de métal de gadolinium. Ces nanoparticules ont des applications significatives dans divers domaines, notamment l’électronique, la photonique et la médecine, en raison de leurs propriétés magnétiques uniques .

Imagerie optique et par résonance magnétique

En tant que dopant, le this compound est utilisé pour préparer des nanoparticules de CdSe, qui agissent comme des agents de contraste pour les applications d’imagerie optique et par résonance magnétique. Cette double fonctionnalité est particulièrement utile dans les techniques avancées de bio-imagerie .

Détection de l’oxygène

Le this compound est impliqué dans la préparation de phosphores de Gd-Hematoporphyrine monométhyléther (HMME). Ces phosphores sont utilisés dans la détection de l’oxygène, ce qui est crucial dans diverses applications environnementales et médicales .

Applications biomédicales

Dans le domaine biomédical, le this compound est utilisé comme agents chélatants. Son rôle dans la synthèse et les études de résonance magnétique nucléaire (RMN) des complexes paramagnétiques est important pour comprendre les interactions et les structures moléculaires .

Développement d’agents de contraste

Les progrès récents en bio-imagerie ont vu le this compound utilisé dans le développement de nouveaux agents de contraste. Ces agents visent à offrir une meilleure biocompatibilité, une toxicité plus faible et un temps de circulation prolongé, améliorant ainsi l’efficacité des diagnostics médicaux .

Inhibition des macrophages

Le this compound joue un rôle d’inhibiteur des macrophages. Cette application est particulièrement pertinente dans les études immunologiques où la modulation de l’activité des macrophages peut fournir des informations sur les réponses inflammatoires et les cibles thérapeutiques potentielles .

Mécanisme D'action

Target of Action

Gadolinium chloride primarily targets the calcium-sensing receptor (CaSR) . It acts as an agonist, inducing NLRP3 inflammasome activation in bone marrow-derived macrophages . It also blocks stretch-activated calcium channels and inhibits the increase in intracellular calcium ion concentration in hypotonic-stimulated pulmonary artery smooth muscle cells .

Mode of Action

As a CaSR agonist, gadolinium chloride interacts with its targets by mimicking the action of calcium. This interaction leads to the activation of the NLRP3 inflammasome in macrophages . Additionally, it inhibits stretch-activated calcium channels, thereby preventing the increase in intracellular calcium ion concentration .

Biochemical Pathways

Gadolinium chloride affects several biochemical pathways. It has been suggested that Gd³⁺, as a Ca²⁺ analogue, might perturb mitochondrial Ca²⁺ metabolism, consequently affecting mitochondrial functions . It also influences the proliferation and activation of microglia in the retina after optic nerve crush (ONC), significantly inhibiting the morphological changes of microglia .

Pharmacokinetics

The pharmacokinetics of gadolinium chloride is largely dependent on renal function. Approximately 90% of administered gadolinium-based contrast agents (GBCAs), which include gadolinium chloride, is excreted in the urine within 24 hours in patients with normal renal function . In patients with impaired renal function, the excretion process is prolonged, leading to a longer half-life .

Result of Action

The action of gadolinium chloride results in several molecular and cellular effects. It has been found to cause an elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular reactive oxygen species (ROS), increased levels of cellular Ca²⁺, and both time- and dose-dependent cell death . Furthermore, it can regulate the distribution and morphological change of the retinal microglia and protect the ganglion cells by eliminating M1 microglia selectively .

Action Environment

The action, efficacy, and stability of gadolinium chloride can be influenced by various environmental factors. Moreover, the physiological changes it induces can be affected by the presence of physiological anions such as phosphate and carbonate .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Gadolinium chloride is widely used experimentally as an inhibitor of stretch-activated ion channels and physiological responses of tissues to mechanical stimulation . It has some biophysical properties that are similar to those of calcium . Gadolinium chloride is a special activator of the calcium-sensing receptor (CaSR) .

Cellular Effects

Exposure of cells to gadolinium chloride has been found to cause elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular reactive oxygen species (ROS), increased levels of cellular calcium, and both time- and dose-dependent cell death . Gadolinium chloride has been reported to attenuate liver injury caused by a variety of toxicants .

Molecular Mechanism

Gadolinium chloride provides a source of the Gd3+ ion which is described to be a mechanosensitive Ca2+ channel blocker . The Gd3+ species has an f7 electronic configuration with seven unpaired electrons, resulting in a highly paramagnetic behavior . This results in a brighter signal on T1-weighted images in magnetic resonance imaging (MRI) .

Temporal Effects in Laboratory Settings

Gadolinium chloride has been shown to cause both time- and dose-dependent cell death . The stability of these agents is not only important with regard to the release of Gd3+ but also for the risk of transmetalation and endogenous metal sequestration .

Dosage Effects in Animal Models

In a large-animal model, gadolinium tissue concentrations in various organs were observed 10 weeks after one injection of gadolinium-based contrast agents . The concentrations were increased in a dose-dependent manner .

Metabolic Pathways

Gadolinium chloride is involved in the regulation of calcium homeostasis . It has been reported to attenuate liver injury by inhibiting the function of the mononuclear phagocytic system .

Transport and Distribution

Gadolinium is known to be retained in tissues long after exposure . Approximately 90% of administered gadolinium-based contrast agent is excreted in the urine within 24 hours in patients with normal renal function .

Subcellular Localization

The subcellular localization of gadolinium chloride is not well studied. It is known that gadolinium is retained in tissues long after exposure

Propriétés

IUPAC Name |

trichlorogadolinium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Gd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEANOSLIBWSCIT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Gd](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Gd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; Soluble in water; [Merck Index] | |

| Record name | Gadolinium(III) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10138-52-0 | |

| Record name | Gadolinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GADOLINIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gadolinium chloride (GdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)

![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)